molecular formula C14H16FNO5S B2705894 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-sulfonyl fluoride CAS No. 2411271-09-3

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-sulfonyl fluoride

Cat. No.: B2705894
CAS No.: 2411271-09-3
M. Wt: 329.34
InChI Key: OILHOGPIRBCFHE-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-sulfonyl fluoride is a complex organic compound that features a benzodioxine ring, a piperidine ring, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-sulfonyl fluoride typically involves multiple steps. One common route starts with the preparation of the benzodioxine ring, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperidine ring is then introduced through a series of substitution reactions. Finally, the sulfonyl fluoride group is added using sulfonylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The benzodioxine and piperidine rings contribute to the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl fluoride group, in particular, allows for covalent modification of proteins, making it a valuable tool in chemical biology and drug discovery .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO5S/c15-22(18,19)16-5-3-10(4-6-16)14(17)11-1-2-12-13(9-11)21-8-7-20-12/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILHOGPIRBCFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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